3-phenylpent-4-enoic Acid
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Overview
Description
3-Phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain
Mechanism of Action
Target of Action
The primary target of 3-phenylpent-4-enoic acid is Rotamase Pin1 (PIN1) . PIN1 is a peptidyl-prolyl cis-trans isomerase that binds to and isomerizes specific phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs . It plays a crucial role in inducing conformational changes in a subset of phosphorylated proteins, acting as a molecular switch in multiple cellular processes .
Mode of Action
This compound interacts with its target, PIN1, by binding to the phosphorylated Ser/Thr-Pro motifs. This interaction induces conformational changes in the protein structure . PIN1 displays a preference for acidic residues located N-terminally to the proline bond to be isomerized .
Biochemical Pathways
The interaction of this compound with PIN1 affects several biochemical pathways. For instance, it regulates mitosis by interacting with NIMA and attenuating its mitosis-promoting activity . It also down-regulates the kinase activity of BTK . Furthermore, it can transactivate multiple oncogenes and induce centrosome amplification, chromosome instability, and cell transformation .
Pharmacokinetics
Its molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action at the molecular and cellular level is multifaceted. It can lead to changes in cell cycle regulation, kinase activity, and gene expression . These changes can ultimately lead to effects such as cell transformation and chromosome instability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpent-4-enoic acid can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with ethyl acetoacetate, followed by a series of steps including hydrolysis and decarboxylation . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 4-pentenoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of phenylpentanol or phenylpentane.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
3-Phenylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Phenylbutanoic acid: Similar structure but lacks the double bond in the pentenoic chain.
3-Phenylpropanoic acid: Shorter carbon chain and lacks the double bond.
Cinnamic acid: Contains a phenyl group and a double bond but differs in the position of the double bond.
Uniqueness: 3-Phenylpent-4-enoic acid is unique due to its specific structure, which combines a phenyl group with a pentenoic acid chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-phenylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENLDXDXWGMLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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